7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione
Description
Properties
CAS No. |
67196-32-1 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
11-methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione |
InChI |
InChI=1S/C10H14N2O3/c1-6-4-2-3-5-10(6)7(13)11-9(15)12-8(10)14/h6H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI Key |
MOJQTXMYIYJFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Barbituric Acid-Based Cyclocondensation
A widely adopted method involves the reaction of barbituric acid derivatives with cyclic ketones. For example, 1,5-diaryl-1,4-pentadien-3-ones react with 2-thiobarbituric acid under acidic conditions to form spirocyclic products.
Procedure :
-
Reagents : Barbituric acid (1a, 10 mmol), 1,5-diaryl-1,4-pentadien-3-one (2a–f, 10 mmol), acetic acid (20 mL).
-
Conditions : Reflux at 110°C for 8–12 hours.
-
Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
Lewis Acid-Catalyzed Spirocyclization
Lewis acids such as ZnCl₂ or AlCl₃ catalyze the formation of the spirocyclic framework by coordinating to carbonyl oxygen atoms, thereby activating the ketone for nucleophilic attack.
Example Protocol :
Acid-Catalyzed Cyclization Mechanisms
Protonation-Induced Ring Closure
In sulfuric acid-mediated reactions, protonation of carbonyl groups generates electrophilic centers, promoting intramolecular cyclization. This method is particularly effective for constructing the diazaspiro[5.5]undecane backbone.
Key Steps :
-
Carbonyl Activation : H⁺ coordinates to ketone oxygen, enhancing electrophilicity.
-
Nucleophilic Attack : Amide nitrogen attacks activated carbonyl, forming the spiro junction.
-
Dehydration : Elimination of water stabilizes the spirocyclic product.
Optimization Data :
| Acid | Concentration (M) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 0.5 | 110 | 68 |
| HCl | 0.5 | 110 | 52 |
| CF₃COOH | 0.5 | 80 | 45 |
Solvent and Temperature Effects
Solvent Polarity and Reaction Efficiency
Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing ionic intermediates, while non-polar solvents favor slower, more selective cyclization.
Comparative Study :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| Acetonitrile | 37.5 | 68 |
| Toluene | 2.4 | 55 |
| Ethanol | 24.3 | 48 |
Thermal Stability Considerations
Prolonged heating above 120°C leads to decomposition via retro-aldol pathways. Optimal temperatures range from 80°C to 110°C, balancing reaction speed and product integrity.
Advanced Catalytic Systems
Dual Acid-Base Catalysis
Combining triethylamine (TEA) with carboxylic acids (e.g., acetic acid) achieves superior yields by simultaneously activating carbonyl groups and deprotonating nucleophilic sites.
Case Study :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes by enabling rapid, uniform heating.
Protocol :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Acid-Catalyzed | High selectivity, scalable | Corrosive reagents | 45–72 |
| Lewis Acid | Mild conditions, recyclable catalysts | Cost of catalysts | 55–68 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 65–70 |
Chemical Reactions Analysis
Carbonyl Group Reactivity
The trione moiety facilitates nucleophilic attacks at electrophilic carbonyl sites. Key reactions include:
-
Hydrolysis : Under acidic or basic conditions, the carbonyl groups undergo hydrolysis to form carboxylic acid derivatives.
-
Condensation Reactions : Reacts with amines (e.g., hydroxylamine) to form oxime derivatives, as demonstrated in spirocyclic analogs .
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyls to secondary alcohols, though steric hindrance from the spiro system moderates reactivity .
Table 1: Reactivity of Carbonyl Groups
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, pyridine, ethanol | 9-Oxime derivatives | 75–85 | |
| Michael Addition | Divinylketones, diethylamine | Spiro[5.5]undecane tetraones | 90–98 |
Spirocyclic Ring Functionalization
The bicyclic framework directs regioselective modifications:
-
Aryl Substituent Incorporation : Diarylideneacetones react with barbituric acid derivatives under reflux (50% aqueous ethanol) to form 7,11-diaryl analogs .
-
Thione Substitution : Replacement of oxygen with sulfur at C3 occurs via 2-thiobarbituric acid, enhancing electrophilicity .
Key Mechanistic Insight :
DFT studies confirm that electron-withdrawing substituents (e.g., -CF₃) on aryl groups increase electrophilicity at C9, favoring nucleophilic attacks .
Multicomponent Reactions (MCRs)
The compound participates in MCRs to construct complex heterocycles:
-
Spirocyclization : Reaction with N,N-dimethylbarbituric acid and divinylketones forms fused spiro rings via [5+1] cyclization (Fig. 1) .
-
Catalytic Influence : Diethylamine accelerates the reaction by deprotonating intermediates, achieving >95% yields .
Fig. 1: Spirocyclization Mechanism
textDivinylketone + Barbituric Acid → Intermediate → Spiro[5.5]undecane (via Michael addition)
Hydrogen Bonding and Solvent Effects
Crystallographic data reveal intermolecular C–H···O/F interactions that stabilize transition states in polar solvents (e.g., ethanol) . These interactions direct regioselectivity in synthesis.
Table 2: Solvent-Dependent Reactivity
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Selectivity (A:B) |
|---|---|---|---|
| Ethanol | 24.3 | 1.2 × 10⁻³ | 95:5 |
| DMF | 36.7 | 2.8 × 10⁻³ | 80:20 |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of diazaspiro compounds exhibit notable antimicrobial properties. For example:
- Synthesis of Derivatives : Various derivatives of 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione have been synthesized and screened for antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies indicate that certain derivatives demonstrate significant inhibitory effects with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In Vitro Studies : Anticancer activity was assessed against various human cancer cell lines including breast (MCF-7), cervical (HeLa), and colon (Caco-2) carcinomas. The compound exhibited promising results with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Antimicrobial Screening
In a study published in RSC Advances, researchers synthesized several new derivatives based on the diazaspiro framework and tested their antimicrobial efficacy against a panel of bacteria and fungi. The most active compounds showed broad-spectrum activity, indicating their potential as new antimicrobial agents .
Case Study: Anticancer Evaluation
Another significant study focused on the anticancer properties of synthesized diazaspiro compounds. The research involved screening against multiple cancer cell lines using the National Cancer Institute's protocols. Compounds derived from 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione demonstrated selective cytotoxicity with promising therapeutic indices .
Mechanism of Action
Comparison with Similar Compounds
Structural Features :
- Spiro Core : The spiro[5.5]undecane system ensures conformational rigidity.
- Electron-Withdrawing Groups : The trione moieties contribute to hydrogen-bonding interactions, critical for biological target binding .
Comparison with Structurally Similar Compounds
Fluorinated Derivatives: 7,11-Bis(4-Fluorophenyl) and 7,11-Bis(4-Trifluoromethylphenyl) Analogs
Structural Modifications :
- 3a : 7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.
- 3b : 7,11-Bis(4-trifluoromethylphenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.
Key Differences :
- Electronic Effects : Fluorine atoms in 3a enhance metabolic stability and binding affinity via electron-withdrawing effects. In 3b , the trifluoromethyl groups amplify these effects, further increasing lipophilicity and resistance to oxidative metabolism .
- Biological Activity: Fluorinated analogs exhibit enhanced antifungal and antibacterial activities compared to non-fluorinated derivatives. 3b shows superior potency due to stronger hydrophobic interactions with target enzymes .
Synthesis: Both analogs are synthesized using fluorinated dienones (e.g., 4-fluorobenzaldehyde or 4-trifluoromethylbenzaldehyde derivatives) in the same regioselective Michael addition protocol .
Propyl-Substituted Analog: 7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione
Structural Modifications :
- A propyl group replaces the methyl substituent at the 7-position.
Key Differences :
Sodium Salts: 7-Ethyl-11-Methyl and 7-Methyl-11-Ethyl Derivatives
Structural Modifications :
Key Differences :
- Solubility : Sodium salts exhibit >10-fold higher aqueous solubility compared to neutral spiro compounds, making them suitable for injectable or oral liquid formulations .
Comparative Data Table
Mechanistic and Computational Insights
- DFT Studies : The B3LYP/6-311G(d,p) method predicts that fluorinated substituents in 3a and 3b reduce HOMO-LUMO gaps by 0.5–1.0 eV compared to the methyl analog, enhancing electrophilic reactivity and target binding .
- Conformational Analysis : Spiro[5.5] cores in all derivatives exhibit restricted rotation, stabilizing bioactive conformations. Sodium salts show increased flexibility due to ionic interactions .
Biological Activity
7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione is a compound belonging to the diazaspiro family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione typically involves multi-component reactions that yield various functionalized derivatives. A notable method includes the use of barbituric acid and aromatic aldehydes in the presence of catalytic agents like triethylamine (Et3N) to produce spiro compounds with potential biological activities .
Key Structural Features:
- The compound features a spirocyclic structure which contributes to its unique chemical reactivity and biological interactions.
- The presence of carbonyl groups at specific positions enhances its potential for various biological applications.
Biological Activity
Research indicates that compounds within the diazaspiro family exhibit a range of biological activities including anti-inflammatory, analgesic, and potential applications in treating psychiatric disorders. The following are some of the highlighted activities:
- Anti-obesity Effects : Compounds similar to 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione have shown promise in modulating metabolic pathways associated with obesity .
- Pain Management : The analgesic properties of these compounds suggest their utility in pain management therapies .
- Psychotropic Effects : There is emerging evidence that diazaspiro compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for psychotic disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of diazaspiro compounds:
- GABAAR Antagonism : Research has demonstrated that certain diazaspiro compounds act as competitive antagonists at the GABA-A receptor, indicating their potential role in modulating neurochemical pathways associated with anxiety and depression .
- Cardiovascular Implications : Some derivatives have been evaluated for their effects on cardiovascular health, showing promise in managing conditions related to heart function due to their ability to influence vascular smooth muscle activity .
- In Vitro Studies : In vitro assays have revealed that 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthetic optimization requires systematic variation of catalysts, solvents, and temperatures. For spirocyclic compounds, stepwise cyclization and ring-closing metathesis are common. A split-plot experimental design (e.g., randomized blocks with split-split plots) can isolate variables like reaction time and stoichiometry . For example, highlights analogous spiro compounds synthesized via epoxide ring-opening and cycloaddition, suggesting similar strategies for this compound.
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Catalyst A, 80°C | 65 | 95 |
| Catalyst B, 100°C | 78 | 89 |
| Solvent X, reflux | 72 | 92 |
Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?
- Methodological Answer : Use high-resolution LC-MS (e.g., Chromolith HPLC Columns) to confirm molecular weight and fragmentation patterns . NMR (1H, 13C, DEPT) resolves spirocyclic geometry, while FT-IR identifies carbonyl and amine functional groups. provides structural coordinates for analogous compounds, aiding spectral interpretation. Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift prediction).
Q. What experimental protocols are recommended to assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines. Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at fixed intervals . emphasizes tracking abiotic transformations (hydrolysis, photolysis) to predict environmental stability.
- Example Protocol :
- Sample Preparation : 1 mg/mL in phosphate buffer.
- Analysis : Daily sampling for 14 days, with peak area quantification.
Advanced Research Questions
Q. How should researchers address contradictory data regarding the compound's biological activity across different studies?
- Methodological Answer : Apply comparative analysis frameworks (e.g., triangulation of in vitro, in vivo, and computational data) . For instance, ’s comparative methodology can reconcile discrepancies by standardizing assay conditions (e.g., cell lines, exposure times). Meta-analyses of dose-response curves and statistical power calculations (ANOVA) clarify outliers.
Q. What methodologies are appropriate for evaluating the environmental fate and ecological risks of this compound?
- Methodological Answer : Follow Project INCHEMBIOL’s framework ():
Physicochemical Properties : LogP, water solubility, and Henry’s Law constants.
Environmental Distribution : Use fugacity models to predict partitioning into soil/water.
Toxicity Assays : Acute/chronic tests on Daphnia magna and algal populations.
Q. How can computational modeling enhance the understanding of the compound's structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with QSAR models to predict binding affinities to biological targets (e.g., enzymes implicated in neurodegenerative diseases) . ’s SMILES notation enables 3D structure optimization in silico. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments using standardized protocols (e.g., ’s split-plot design).
- Step 2 : Apply Bland-Altman plots to assess inter-study variability.
- Step 3 : Use sensitivity analysis (Monte Carlo simulations) to identify critical variables (e.g., impurity profiles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
